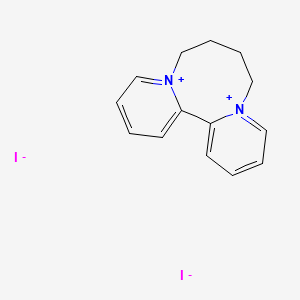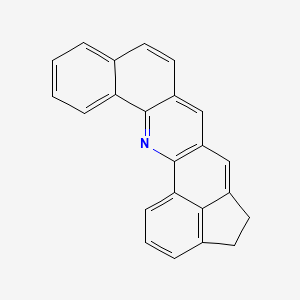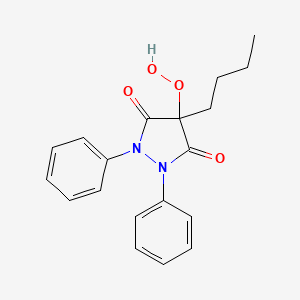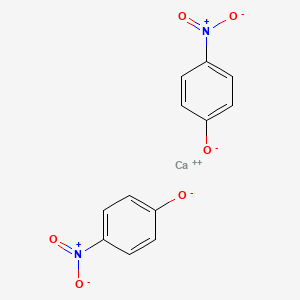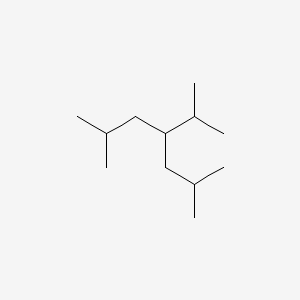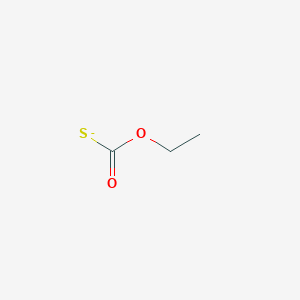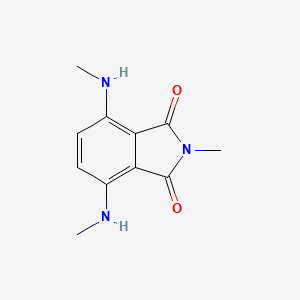
2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Isoindole Core: This could involve cyclization reactions starting from suitable precursors.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Amination: Introduction of amino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
科学的研究の応用
2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione could have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
類似化合物との比較
Similar Compounds
- 2-Methyl-4,7-diamino-1H-isoindole-1,3(2H)-dione
- 4,7-Bis(methylamino)-1H-isoindole-1,3(2H)-dione
- 2-Methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of methyl and amino groups on the isoindole core. This unique structure could confer distinct chemical properties and biological activities compared to similar compounds.
特性
CAS番号 |
34321-64-7 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
2-methyl-4,7-bis(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-12-6-4-5-7(13-2)9-8(6)10(15)14(3)11(9)16/h4-5,12-13H,1-3H3 |
InChIキー |
FBZGYXXAKQFTQA-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=C(C=C1)NC)C(=O)N(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




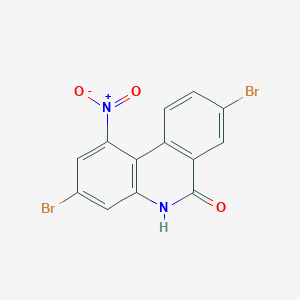

![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)

